molecular formula C7H9ClN2 B2647382 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole CAS No. 1563791-15-0

4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole

Cat. No. B2647382
CAS RN: 1563791-15-0
M. Wt: 156.61
InChI Key: LMUUUXFLROMSSI-NSCUHMNNSA-N
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Description

The compound “4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While the specific synthesis of “4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole” is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a chloroalkene and a tetramethyl dioxaborolane under catalytic conditions.


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . The exact structure of “4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole” would depend on the specific arrangement of its atoms and functional groups .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the pyrazole ring . This indicates the reactivity of the nitrogen centers in such compounds, which can be exploited in organic synthesis to create complex molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystalline structure of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties.

Scientific Research Applications

Chemical Reactivity

The reactivity of the boron center in compounds like ours is crucial. For instance, reactions with 1-alkynyl ethers have led to the formation of homoallylic alcohols . This reactivity opens avenues for creating complex molecules in organic synthesis.

Potential Applications

Now, let’s explore six unique applications:

a. Cross-Coupling Reactions: Given its boron-containing nature, our compound could participate in Suzuki-Miyaura or Negishi cross-coupling reactions. These reactions allow the formation of carbon-carbon bonds, essential in drug discovery and materials science.

b. Homoallylic Alcohol Synthesis: As mentioned earlier, reactions with alkynyl ethers can yield homoallylic alcohols. These versatile intermediates find use in natural product synthesis and medicinal chemistry .

Future Directions

The future directions in the study of pyrazole derivatives could involve exploring their potential biological activities, developing new synthetic methods, and studying their reactivity in various chemical reactions .

properties

IUPAC Name

4-[(E)-3-chloroprop-1-enyl]-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUUUXFLROMSSI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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